Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate
Description
The compound “Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate; methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate” is a complex organic molecule
Properties
Molecular Formula |
C211H251F6N3O53S3 |
|---|---|
Molecular Weight |
3887 g/mol |
IUPAC Name |
methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate |
InChI |
InChI=1S/C29H36O7.C28H34O7.C27H30F2O7.C26H28F2O7.C26H33NO6S.C26H33NO6.C25H31NO6S.C24H26F2O7S/c1-6-7-15-35-23-14-13-22(20(3)17-23)16-21(4)28(32)27-24(30)18-25(36-29(27)33)19(2)11-9-8-10-12-26(31)34-5;1-17(2)34-22-13-12-21(19(4)15-22)14-20(5)27(31)26-23(29)16-24(35-28(26)32)18(3)10-8-7-9-11-25(30)33-6;1-16(8-6-5-7-9-24(31)34-4)22-14-21(30)25(27(33)36-22)26(32)18(3)12-19-10-11-20(13-17(19)2)35-15-23(28)29;1-16(7-5-4-6-8-23(30)33-3)21-14-20(29)24(26(32)35-21)25(31)17(2)13-18-9-11-19(12-10-18)34-15-22(27)28;1-16(2)11-12-22-27-15-19(34-22)13-18(4)25(30)24-20(28)14-21(33-26(24)31)17(3)9-7-6-8-10-23(29)32-5;1-6-10-19-14-20(27(4)16-19)13-18(3)25(30)24-21(28)15-22(33-26(24)31)17(2)11-8-7-9-12-23(29)32-5;1-5-6-11-21-26-15-18(33-21)13-17(3)24(29)23-19(27)14-20(32-25(23)30)16(2)10-8-7-9-12-22(28)31-4;1-14(7-5-4-6-8-20(28)31-3)18-12-17(27)22(24(30)33-18)23(29)15(2)11-16-9-10-21(34-16)32-13-19(25)26/h8,10,13-14,16-19,30H,6-7,9,11-12,15H2,1-5H3;7,9,12-18,29H,8,10-11H2,1-6H3;5,7,10-14,16,23,30H,6,8-9,15H2,1-4H3;4,6,9-14,16,22,29H,5,7-8,15H2,1-3H3;6,8,13-17,28H,7,9-12H2,1-5H3;7,9,13-17,28H,6,8,10-12H2,1-5H3;7,9,13-16,27H,5-6,8,10-12H2,1-4H3;4,6,9-12,14,19,27H,5,7-8,13H2,1-3H3 |
InChI Key |
NLXQZSVHFCTMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CCCCOC1=CC(=C(C=C1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O)C.CCCC1=CN(C(=C1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O)C.CC1=C(C=CC(=C1)OCC(F)F)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC1=C(C=CC(=C1)OC(C)C)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC(C)CCC1=NC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC(CCC=CCC(=O)OC)C1=CC(=C(C(=O)O1)C(=O)C(=CC2=CC=C(C=C2)OCC(F)F)C)O.CC(CCC=CCC(=O)OC)C1=CC(=C(C(=O)O1)C(=O)C(=CC2=CC=C(S2)OCC(F)F)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the core structure: The core structure, which is a pyran ring, is synthesized through a series of condensation reactions.
Functional group modifications:
Esterification: The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the functional groups present in the compound.
Medicine: As a potential drug candidate due to its unique chemical structure and functional groups.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, the compound could interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to a wide range of effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
